molecular formula C21H19N5O B12616823 3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide CAS No. 917763-87-2

3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide

Cat. No.: B12616823
CAS No.: 917763-87-2
M. Wt: 357.4 g/mol
InChI Key: MSVQIBIBZUQTTA-UHFFFAOYSA-N
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Description

3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide is a complex organic compound that features both benzimidazole and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-bromoethylpyridine under basic conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, inhibiting their function. The pyridine ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. These interactions can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminophenyl)benzimidazole
  • 1-Substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzimidazole
  • 4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine

Uniqueness

3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide is unique due to its dual heterocyclic structure, combining both benzimidazole and pyridine rings. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .

Properties

CAS No.

917763-87-2

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylamino)-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C21H19N5O/c27-20(23-13-11-16-7-3-4-12-22-16)15-6-5-8-17(14-15)24-21-25-18-9-1-2-10-19(18)26-21/h1-10,12,14H,11,13H2,(H,23,27)(H2,24,25,26)

InChI Key

MSVQIBIBZUQTTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C(=O)NCCC4=CC=CC=N4

Origin of Product

United States

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